molecular formula C15H12ClNO4 B6410813 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-15-1

3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6410813
CAS RN: 1261940-15-1
M. Wt: 305.71 g/mol
InChI Key: OHUQFGYEZUZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid (3ACMB) is a member of the benzoic acid family of compounds, and is a versatile intermediate used in the synthesis of a variety of organic molecules. It is a crystalline, white solid that is soluble in water and has a molar mass of 297.59 g/mol. 3ACMB has a variety of applications in the field of organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, and has been used in the synthesis of a variety of organic molecules, such as polymers and dyes. Additionally, 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of compounds, such as polyamides, polyurethanes, and polyesters.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic molecules, and that it can facilitate the formation of new bonds between molecules. Additionally, 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to be a Lewis acid, which means that it can act as a proton donor in the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% have not been extensively studied. However, it is believed that the compound may have some effects on the human body, as it has been used in the synthesis of pharmaceuticals. Additionally, it is believed that 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% may have some effects on the environment, as it is a chlorinated compound and may be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is that it is a versatile intermediate that can be used in the synthesis of a variety of organic molecules. Additionally, 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is relatively inexpensive and is readily available in the market. However, there are some limitations to using 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. It is a chlorinated compound and may be toxic to aquatic organisms, and it is also a volatile compound and may be hazardous to handle.

Future Directions

There are a variety of potential future directions for the use of 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. It could be used in the synthesis of more complex organic molecules, such as polymers and dyes. Additionally, it could be used in the synthesis of pharmaceuticals, such as antifungal agents. Additionally, it could be used in the synthesis of polyamides, polyurethanes, and polyesters. Finally, it could be used in the synthesis of polysaccharides, proteins, and nucleic acids.

Synthesis Methods

The synthesis of 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can be achieved using a variety of methods. One method involves the reaction of 3-chloro-4-methoxycarbonylphenylacetic acid with an amine, such as trimethylamine, in the presence of a base, such as sodium hydroxide. The reaction yields 3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% as the major product, with minor amounts of side products.

properties

IUPAC Name

3-amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUQFGYEZUZOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691999
Record name 5-Amino-3'-chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-15-1
Record name 5-Amino-3'-chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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